2,5-Bis(trifluoromethyl)benzonitrile
Description
2,5-Bis(trifluoromethyl)benzonitrile (CAS: 51012-27-2) is an aromatic nitrile with two trifluoromethyl (-CF₃) groups at the 2- and 5-positions of the benzene ring. Its molecular formula is C₉H₃F₆N, and it has a molecular weight of 239.12 g/mol . Key properties include:
- Boiling Point: 194°C
- Refractive Index: 1.4210
- Storage: 2–8°C
- Hazard Codes: T (Toxic) with Risk Statements R20/21/22 (harmful by inhalation, skin contact, and ingestion) and R36/37/38 (irritates eyes, skin, and respiratory system) .
This compound is a critical intermediate in pharmaceutical synthesis, such as in the preparation of quinazolin-4(3H)-one derivatives with antimicrobial activity .
Structure
2D Structure
Properties
IUPAC Name |
2,5-bis(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6N/c10-8(11,12)6-1-2-7(9(13,14)15)5(3-6)4-16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAYRCLGTUORSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372259 | |
| Record name | 2,5-bis(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51012-27-2 | |
| Record name | 2,5-bis(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Bis(trifluoromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trifluoromethyl)benzonitrile typically involves the introduction of trifluoromethyl groups to a benzene ring followed by the addition of a nitrile group. One common method includes the trifluoromethylation of 2,5-dibromobenzonitrile using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper powder. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of specialized equipment to handle the highly reactive trifluoromethylating agents and maintain the required reaction conditions. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more of the trifluoromethyl groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 2,5-bis(trifluoromethyl)benzylamine.
Oxidation: Formation of 2,5-bis(trifluoromethyl)benzoic acid.
Scientific Research Applications
Pharmaceuticals
2,5-Bis(trifluoromethyl)benzonitrile serves as a crucial intermediate in the synthesis of pharmaceutical compounds. The trifluoromethyl group is known to enhance the biological activity of drugs by improving their metabolic stability and bioavailability.
- Case Study:
Material Science
In materials science, this compound is explored for its potential in developing advanced materials with specific properties such as thermal stability and chemical resistance.
- Applications:
- Used in the production of polymers and coatings that require enhanced durability against harsh environmental conditions.
Agrochemicals
The compound is also investigated for its applications in agrochemicals. Its properties can be leveraged to develop herbicides and pesticides that are more effective due to their enhanced chemical stability.
Data Table: Comparative Analysis of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis | Improved metabolic stability |
| Material Science | Development of advanced materials | Enhanced thermal stability |
| Agrochemicals | Formulation of herbicides and pesticides | Increased effectiveness |
Mechanism of Action
The mechanism of action of 2,5-Bis(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of target proteins by binding to their active sites or allosteric sites .
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)benzonitrile (CAS: 27126-93-8)
Key Differences :
- Substitution Pattern : Symmetrical 3,5-substitution vs. asymmetric 2,5-substitution. This symmetry may enhance thermal stability and alter crystallinity.
- Applications : The 3,5-isomer is used in materials science and as a precursor for quantitative NMR standards (e.g., 3,5-bis(trifluoromethyl)benzoic acid CRM4601-b) .
3,6-Bis(trifluoromethyl)benzonitrile
- Substitution Pattern : Hypothetical 3,6-substitution would differ in electronic effects due to para-positioned -CF₃ groups.
Comparison with Functional Derivatives
2,5-Bis(trifluoromethyl)benzyl Bromide (CAS: 302911-98-4)
2,5-Bis(trifluoromethyl)aniline (CAS: 328-93-8)
- Molecular Formula : C₈H₅F₆N
- Molecular Weight : 229.13 g/mol .
- Key Feature : Amine (-NH₂) group allows for diazotization and coupling reactions.
- Applications : Research in life sciences, particularly for bioactive molecule development .
Comparison with Fluorinated Analogues
Biological Activity
2,5-Bis(trifluoromethyl)benzonitrile is a fluorinated aromatic compound notable for its unique electronic properties due to the presence of trifluoromethyl groups. These groups enhance the compound's lipophilicity and metabolic stability, making it an interesting candidate for various biological applications. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H6F6N
- Molecular Weight : 285.17 g/mol
- Structure : The compound features a benzonitrile core with two trifluoromethyl groups attached at the 2 and 5 positions.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The trifluoromethyl groups increase the compound's affinity for biological membranes and enzymes, allowing it to modulate various biochemical pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical biological processes.
- Interaction with Receptors : Its lipophilic nature allows it to penetrate cellular membranes and interact with intracellular receptors.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance:
- Study on N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) :
- Findings : NHDC exhibited significant inhibition of liver cancer cell growth (HepG2 and Hep3B) in vitro, with IC50 values ranging from 1 to 10.8 µM. The mechanism involved activation of apoptosis pathways and inhibition of the STAT3 signaling pathway .
- In Vivo Results : Administration of NHDC (5 mg/kg) in animal models demonstrated a marked reduction in liver tumor growth, reinforcing its potential as a therapeutic agent against hepatocellular carcinoma.
Antimicrobial Activity
While specific data on the antimicrobial activity of this compound itself is limited, compounds with similar structures often exhibit notable biological properties:
- Potential Applications in Agrochemicals : Similar fluorinated compounds have shown antimicrobial and antifungal activities, suggesting that this compound may also possess such properties.
Case Study 1: Synthesis and Evaluation of Anticancer Agents
A study synthesized various derivatives based on this compound to evaluate their anticancer properties. The derivatives were tested against multiple cancer cell lines, showcasing promising results in inhibiting cell proliferation and inducing apoptosis .
Case Study 2: FDA-Approved Drug Development
Research has indicated that compounds containing similar trifluoromethyl groups have been incorporated into FDA-approved drugs due to their enhanced pharmacokinetic properties. For example, drugs utilizing trifluoromethylation have shown improved efficacy against specific targets like reverse transcriptase enzymes .
Data Table: Biological Activity Overview
| Activity Type | Compound/Derivative | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | NHDC | 1 - 10.8 | Apoptosis induction via STAT3 inhibition |
| Antimicrobial | Similar Fluorinated Compounds | Not Specified | Potential antimicrobial effects |
| Drug Development | Trifluoromethyl-containing drugs | Varies | Enhanced efficacy through improved lipophilicity |
Q & A
Q. What safety protocols are essential for handling this compound in lab settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
